molecular formula C10H21ClN2 B7885172 ((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride CAS No. 1573548-26-1

((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride

Cat. No. B7885172
CAS RN: 1573548-26-1
M. Wt: 204.74 g/mol
InChI Key: LAGDTPPZKWZXDS-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2 and its molecular weight is 204.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDTPPZKWZXDS-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride

CAS RN

1573548-26-1
Record name 2H-Quinolizine-1-methanamine, octahydro-, hydrochloride (1:1), (1R,9aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573548-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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